molecular formula C15H10Cl2N4S B11995750 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11995750
M. Wt: 349.2 g/mol
InChI Key: HXISZTRXLVJJKN-GIJQJNRQSA-N
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Description

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities.

    Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of biological activities and chemical properties. Similar compounds include:

These compounds share a similar triazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.

Properties

Molecular Formula

C15H10Cl2N4S

Molecular Weight

349.2 g/mol

IUPAC Name

4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Cl2N4S/c16-12-7-6-11(13(17)8-12)9-18-21-14(19-20-15(21)22)10-4-2-1-3-5-10/h1-9H,(H,20,22)/b18-9+

InChI Key

HXISZTRXLVJJKN-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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